An In-depth Technical Guide to Methyltetrazine-PEG8-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Methyltetrazine-PEG8-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-DBCO, a key reagent in the field of bioconjugation and drug development. We will delve into its chemical structure, core properties, and its applications in creating precisely engineered biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide also offers detailed experimental protocols and presents key data in a clear, accessible format.
Core Concepts: Understanding Methyltetrazine-PEG8-DBCO
Methyltetrazine-PEG8-DBCO is a heterobifunctional crosslinker that plays a crucial role in modern "click chemistry," a set of biocompatible reactions that enable the specific and efficient joining of molecular components. This linker is comprised of three key functional units:
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Methyltetrazine (MTz): This moiety is at the forefront of bioorthogonal chemistry, reacting with exceptional speed and selectivity with a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its rapid kinetics, allowing for efficient labeling even at low concentrations.
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Polyethylene Glycol (PEG8): The eight-unit polyethylene glycol chain is a hydrophilic spacer. Its primary functions are to enhance the solubility of the molecule in aqueous buffers, a critical feature for biological experiments, and to provide spatial separation between the conjugated molecules, which can help to preserve their individual functions.
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Dibenzocyclooctyne (DBCO): As a strained alkyne, DBCO is highly reactive towards azide groups in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is also bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native cellular processes.
The dual reactivity of Methyltetrazine-PEG8-DBCO allows for a two-step, sequential or orthogonal labeling strategy, providing researchers with a powerful tool for constructing complex biomolecular architectures.
Chemical Structure
The chemical structure of Methyltetrazine-PEG8-DBCO is illustrated below:
Quantitative Data Summary
The following tables summarize the key quantitative properties of Methyltetrazine-PEG8-DBCO.
| Property | Value | Source |
| Molecular Formula | C44H54N6O10 | [1][2][3] |
| Molecular Weight | ~827 g/mol | [1][2][3][4] |
| Purity | Typically ≥95% | [1][2][3][4] |
| Property | Description | Source |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, and water. | [5][6] |
| Storage | Store at -20°C for long-term stability. Can be shipped at ambient temperature. | [2][5][7] |
| Appearance | Red foam or solid. | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a common application of Methyltetrazine-PEG8-DBCO: the creation of an antibody-drug conjugate (ADC) using a two-step click chemistry approach.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the overall workflow for synthesizing an ADC using Methyltetrazine-PEG8-DBCO.
Caption: Workflow for ADC synthesis using Methyltetrazine-PEG8-DBCO.
Detailed Protocol for ADC Synthesis
Materials:
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Antibody of interest (in a buffer free of primary amines, such as PBS)
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Azide-PEG4-NHS ester
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Methyltetrazine-PEG8-DBCO
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TCO-modified cytotoxic drug
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Anhydrous Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting columns (e.g., Zeba™ Spin Desalting Columns)
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Amicon® Ultra centrifugal filter units
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Analytical equipment: SDS-PAGE system, Mass Spectrometer (optional)
Procedure:
Step 1: Preparation of Azide-Modified Antibody
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Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. Dialyze the antibody against PBS overnight at 4°C or use a desalting column. Adjust the antibody concentration to 2-5 mg/mL in PBS.
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NHS Ester Reaction:
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Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
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Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution.
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Incubate the reaction for 1 hour at room temperature with gentle mixing.
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Quenching and Purification:
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Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
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Remove excess, unreacted azide linker by using a desalting column equilibrated with PBS.
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Step 2: Conjugation with Methyltetrazine-PEG8-DBCO
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SPAAC Reaction:
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Prepare a 10 mM stock solution of Methyltetrazine-PEG8-DBCO in anhydrous DMSO.
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Add a 3- to 5-fold molar excess of the Methyltetrazine-PEG8-DBCO stock solution to the azide-modified antibody.
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Incubate the reaction for 4-12 hours at 4°C with gentle mixing.
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Purification:
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Purify the resulting DBCO-antibody with a terminal methyltetrazine group using a desalting column or dialysis to remove the excess linker.
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Step 3: Conjugation of the TCO-Modified Drug
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iEDDA Reaction:
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Prepare a 10 mM stock solution of the TCO-modified cytotoxic drug in anhydrous DMSO.
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Add a 3- to 5-fold molar excess of the TCO-drug stock solution to the purified antibody from Step 2.
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Incubate the reaction for 1-2 hours at room temperature. The reaction is typically very fast.
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Final Purification:
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Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.
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Concentrate the final ADC product using a centrifugal filter unit if necessary.
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Step 4: Characterization of the ADC
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Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry.
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Purity and Aggregation: Analyze the purity of the ADC and the presence of aggregates using SDS-PAGE (under reducing and non-reducing conditions) and SEC.
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Binding Affinity: The antigen-binding affinity of the ADC should be assessed using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's function.
Signaling Pathways and Logical Relationships
The utility of Methyltetrazine-PEG8-DBCO extends to the construction of PROTACs, which are designed to induce the degradation of specific target proteins. The following diagram illustrates the mechanism of action of a PROTAC.
Caption: Mechanism of action for a PROTAC.
In the synthesis of a PROTAC, Methyltetrazine-PEG8-DBCO can serve as the versatile linker connecting the target protein binder to the E3 ligase ligand. For instance, a target protein binder functionalized with an azide or TCO group can be conjugated to an E3 ligase ligand bearing a TCO or azide group, respectively, using this heterobifunctional linker.
Conclusion
Methyltetrazine-PEG8-DBCO is a highly valuable and versatile tool for researchers in the life sciences. Its well-defined structure, characterized by two distinct bioorthogonal reactive handles and a hydrophilic spacer, enables the precise and efficient construction of complex bioconjugates. The applications of this linker are extensive, ranging from the development of next-generation antibody-drug conjugates for targeted cancer therapy to the synthesis of innovative PROTACs for targeted protein degradation. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize Methyltetrazine-PEG8-DBCO in their drug discovery and development endeavors.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. Methyltetrazine-PEG8-DBCO-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 5. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG8-acid, 2183440-33-5 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
DBCO Group
Azide Group
Stable Triazole Linkage
